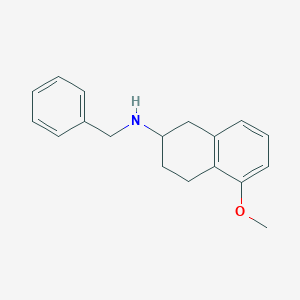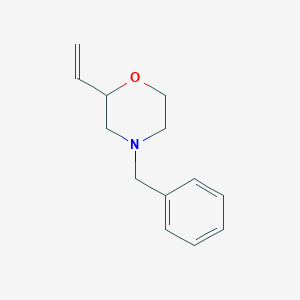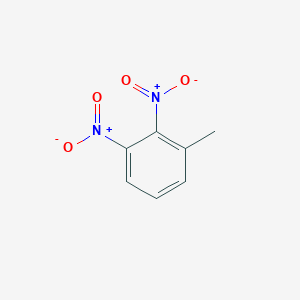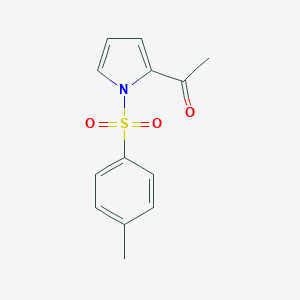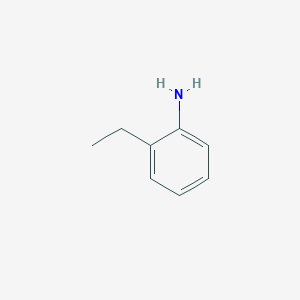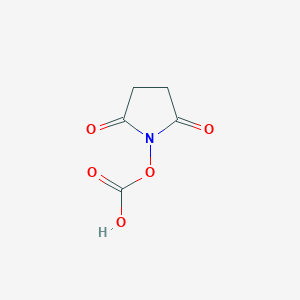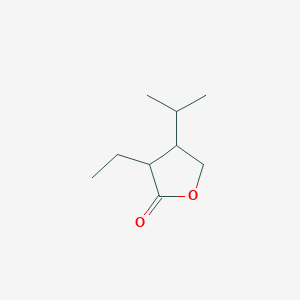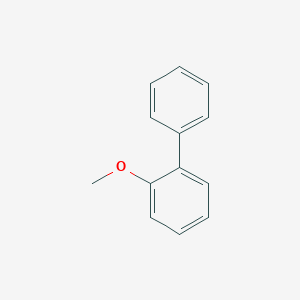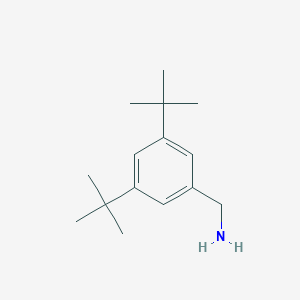
3,5-DI-Tert-butyl-benzylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-di-tert-butyl-benzylamine, also known as DTBBA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This organic compound has been synthesized using a variety of methods and has been studied for its potential applications in various fields, including medicine, material science, and catalysis. In
Mécanisme D'action
The mechanism of action of 3,5-DI-Tert-butyl-benzylamine is not fully understood. However, it has been reported to act as a selective monoamine oxidase-B (MAO-B) inhibitor. MAO-B is an enzyme that plays a role in the breakdown of dopamine in the brain. Inhibition of MAO-B can lead to an increase in dopamine levels, which may have therapeutic effects in the treatment of neurodegenerative diseases.
Effets Biochimiques Et Physiologiques
3,5-DI-Tert-butyl-benzylamine has been reported to have antioxidant and anti-inflammatory effects. It has also been reported to have neuroprotective effects and to improve cognitive function in animal models. However, further studies are needed to fully understand the biochemical and physiological effects of 3,5-DI-Tert-butyl-benzylamine.
Avantages Et Limitations Des Expériences En Laboratoire
3,5-DI-Tert-butyl-benzylamine has several advantages for lab experiments, including its high purity and stability. However, its high cost and limited availability may limit its use in some experiments. In addition, the potential toxicity of 3,5-DI-Tert-butyl-benzylamine should be considered when handling and using this compound.
Orientations Futures
There are several future directions for the study of 3,5-DI-Tert-butyl-benzylamine. One direction is the further exploration of its potential use as a drug delivery agent for the treatment of neurodegenerative diseases. Another direction is the synthesis and study of 3,5-DI-Tert-butyl-benzylamine-based metal-organic frameworks for various applications, including catalysis and drug delivery. The development of new synthesis methods for 3,5-DI-Tert-butyl-benzylamine and its derivatives is also an area of interest for future research.
Conclusion:
In conclusion, 3,5-DI-Tert-butyl-benzylamine is a chemical compound that has gained significant attention in scientific research due to its unique properties. Its potential applications in various fields, including medicine and material science, make it an important compound for further study. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3,5-DI-Tert-butyl-benzylamine have been discussed in this paper.
Applications De Recherche Scientifique
3,5-DI-Tert-butyl-benzylamine has been studied for its potential applications in various fields of scientific research. In material science, 3,5-DI-Tert-butyl-benzylamine has been used as a ligand for the synthesis of metal-organic frameworks (MOFs). These MOFs have shown promising results in gas storage and separation, catalysis, and drug delivery. In the field of medicine, 3,5-DI-Tert-butyl-benzylamine has been studied for its potential use as a drug delivery agent due to its ability to cross the blood-brain barrier. 3,5-DI-Tert-butyl-benzylamine has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Propriétés
Numéro CAS |
139693-30-4 |
|---|---|
Nom du produit |
3,5-DI-Tert-butyl-benzylamine |
Formule moléculaire |
C15H25N |
Poids moléculaire |
219.37 g/mol |
Nom IUPAC |
(3,5-ditert-butylphenyl)methanamine |
InChI |
InChI=1S/C15H25N/c1-14(2,3)12-7-11(10-16)8-13(9-12)15(4,5)6/h7-9H,10,16H2,1-6H3 |
Clé InChI |
NATQQALKFOXQQB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1)CN)C(C)(C)C |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1)CN)C(C)(C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


